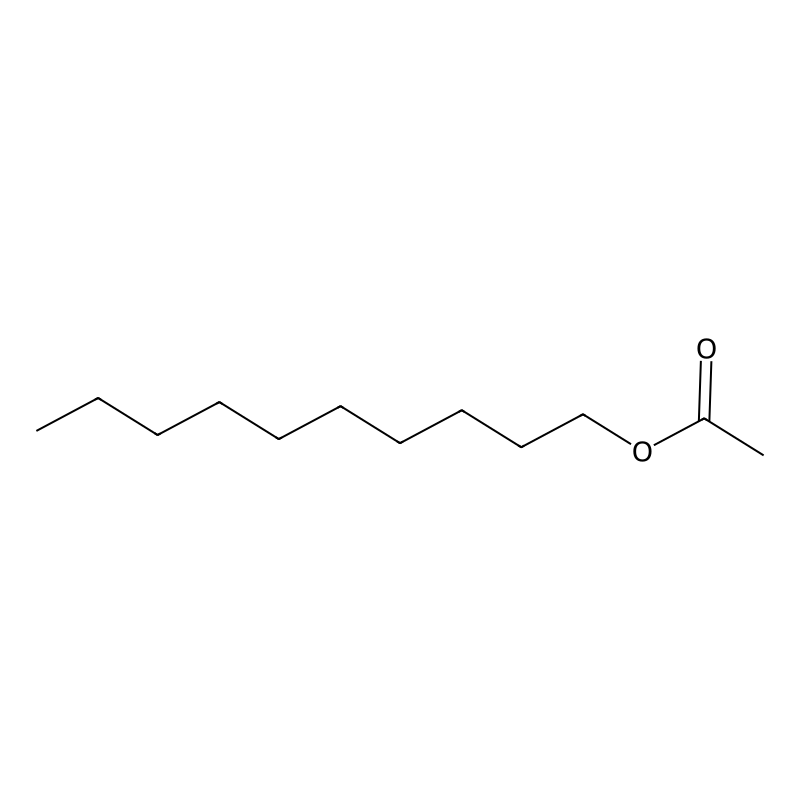

Decyl acetate

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

1 ml in 2 ml 80% alcohol (in ethanol)

Synonyms

Canonical SMILES

Organic Chemistry Research

Decyl acetate serves as a solvent in organic chemistry due to its non-polar nature. Researchers utilize it for dissolving non-polar organic compounds during reactions and purifications [].

Perfumery and Fragrance Science

Decyl acetate possesses a pleasant odor described as waxy, clean, and with hints of citrus and soap []. Perfumers leverage this quality to create various fragrances, often employing it as a base note []. Additionally, fragrance scientists study its interaction with other odor molecules to understand how scents blend and create complex olfactory experiences.

Biological Research

Some scientific studies investigate the potential biological effects of decyl acetate. For instance, research might explore its antimicrobial properties or its interactions with biological membranes. It's important to note that most of this research is still in its early stages, and more studies are needed to understand its full biological impact.

Decyl acetate is an organic compound classified as a fatty alcohol ester, with the molecular formula C₁₂H₂₄O₂ and a molecular weight of 200.32 g/mol. It appears as a colorless to almost colorless liquid at room temperature, with a boiling point of approximately 248 °C and a specific gravity of 0.87 . This compound is commonly used in the fragrance industry due to its sweet, fruity odor reminiscent of apples and pears, making it suitable for various applications in perfumes and flavorings .

- Mild skin irritant: Prolonged or repeated contact with skin can cause irritation [1].

- Combustible: Decyl acetate has a high flash point, indicating low flammability, but it can still burn [3].

Always handle decyl acetate according to recommended safety protocols, including wearing appropriate personal protective equipment (PPE) like gloves and eye protection when handling the liquid.

[1]

Additionally, decyl acetate can undergo hydrolysis in the presence of water, reverting back to decanol and acetic acid under acidic or basic conditions.

Decyl acetate exhibits various biological activities. It has been studied for its potential antimicrobial properties, showing effectiveness against certain bacterial strains. Additionally, it possesses insecticidal properties, making it useful in pest control formulations . Its safety profile indicates low toxicity; for instance, the lethal dose (LD50) in rats is greater than 5 g/kg .

The primary methods for synthesizing decyl acetate include:

- Transesterification: This method involves the reaction between an alcohol (decanol) and an acid (acetic acid or vinyl acetate) to form an ester (decyl acetate).

- Enzymatic Synthesis: Utilizing lipases as catalysts for the transesterification process allows for milder reaction conditions and higher specificity .

- Direct Esterification: This involves the direct reaction of decanol with acetic acid in the presence of an acid catalyst.

Each method has its advantages, with enzymatic synthesis often being favored for its environmental benefits and selectivity.

Decyl acetate finds extensive applications across various industries:

- Fragrance Industry: Used as a key ingredient in perfumes due to its pleasant aroma.

- Food Flavoring: Employed as a flavoring agent in food products.

- Cosmetics: Incorporated into personal care products for its scent and emollient properties.

- Solvent: Utilized as a solvent in various chemical processes due to its favorable solubility characteristics.

Studies on decyl acetate have focused on its interactions with biological systems. Research indicates that it can influence microbial growth patterns, acting as an inhibitor against certain pathogens. Furthermore, its role in formulations has been explored to enhance the efficacy of active ingredients in both cosmetic and pharmaceutical products .

Decyl acetate shares similarities with several other esters and fatty alcohols. Here are some comparable compounds:

| Compound Name | Molecular Formula | Key Characteristics |

|---|---|---|

| Octyl Acetate | C₁₀H₂₁O₂ | Shorter carbon chain; used in similar applications but with a lighter scent. |

| Dodecyl Acetate | C₁₄H₂₈O₂ | Longer carbon chain; has a heavier odor profile and different solubility properties. |

| Ethyl Acetate | C₄H₈O₂ | Smaller ester; widely used as a solvent with a more volatile nature. |

Uniqueness of Decyl Acetate: Decyl acetate's longer carbon chain gives it distinct olfactory properties compared to shorter-chain esters like ethyl acetate or octyl acetate, making it particularly desirable in fragrance applications. Its balance between volatility and stability allows for versatile usage across various sectors while maintaining a pleasant scent profile.

The three dominant routes are (i) conventional homogeneous esterification, (ii) lipase-mediated biosynthesis, and (iii) green-chemistry variants that minimise toxic reagents or energy demand.

Conventional Chemical Esterification Processes

Long-chain acetate esters are still manufactured industrially by acid- or base-catalysed condensation of decanol with acetic acid or reactive acetate donors [3] [4].

Acid-Catalyzed Fischer Esterification Mechanisms

Under Fischer conditions a Brønsted acid protonates the acyl carbonyl, enabling nucleophilic attack by the alcohol and subsequent water elimination [5] [6]. Reaction rates fall sharply beyond C₆ alcohols because (i) decanol is poorly miscible with the aqueous acid phase and (ii) steric bulk hinders the tetrahedral intermediate [3].

| Typical laboratory protocols for decyl acetate via Fischer esterification | Conversion /% | Conditions (representative) | Citation |

|---|---|---|---|

| Dean-Stark azeotropic removal in toluene | 85% after 6 h | H₂SO₄ 1 mol%, acetic acid:decanol 1.5:1, 135 °C | 4 |

| Surfactant-combined catalyst DBSA at 25 °C (solvent-free) | 68% after 4 h | 5 mol% dodecylbenzenesulfonic acid | 22 |

| Dowex H⁺/NaI “Fischer-shift” (green solid acid) | 97% after 2 h | 2 equiv acetic acid, 55 °C, 2 wt % resin | 55 |

Rate-determining dehydration is promoted by azeotropic removal of water (Dean-Stark) or by using vinyl acetate, which converts released vinyl alcohol to acetaldehyde, shifting equilibrium irreversibly [6] [7].

Kinetic investigations on C₁₈ analogues show apparent activation energies decrease with increasing carbon number – from 64 kJ mol⁻¹ (butanol) to 46 kJ mol⁻¹ (decanol) – owing to rising hydrophobicity that favours the ester phase [4]. Extrapolation to C₁₀ indicates Ea in the 48–52 kJ mol⁻¹ bracket, corroborated by niobium phosphate studies giving 27% decanol conversion in 2 h at 120 °C [8].

Base-Promoted Transesterification Routes

Alkoxide bases (NaOEt, KOt-Bu) exchange the alkoxy group of a lower acetate (usually methyl or vinyl acetate) with decanol through a two-step addition–elimination pathway [9]. The reaction is faster than Fischer esterification because the anionic nucleophile avoids protonation steps, but side-saponification of the acetate donor becomes significant beyond pH 12 [9].

Industrial scale typically uses catalytic amounts of dibutyltin diacetate or titanium isopropoxide because Lewis acidic Sn⁴⁺ or Ti⁴⁺ simultaneously activates the carbonyl and generates the alkoxide in situ [10]. Continuous-flow kinetic data for γ-C₃ esters report first-order dependence in alcohol and 0.5 order in alkoxide with rate constants of 1.8×10⁻³ L mol⁻¹ s⁻¹ at 140 °C; decyl alcohol values are c. 10-fold lower due to diffusional limits [10].

Enzymatic Biosynthesis Approaches

For “natural” labelling in food and perfumery, immobilised lipases give high selectivity at ≦50 °C, circumventing harsh acids and azeotropic set-ups [11] [12].

Lipase-Catalyzed Transesterification Kinetics

The benchmark system uses Candida antarctica lipase B (Novozym 435) and vinyl acetate as irreversible acyl donor [11]. Activity assays in n-hexane at 30 °C across 0.1–1.4 M substrates follow a ping-pong bi-bi scheme with competitive inhibition by excess decanol [11].

| Selected intrinsic kinetic parameters for Novozym 435-catalysed decyl acetate synthesis | n-Hexane | Supercritical CO₂ | Citation |

|---|---|---|---|

| Apparent Vₘₐₓ (crushed particles) | 3.0 mmol g_cat⁻¹ h⁻¹ | 1.2 mmol g_cat⁻¹ h⁻¹ | 7 |

| Thermodynamic K_M,vinyl acetate | 0.36 M | 0.42 M | 7 |

| Alcohol inhibition constant K_I | 0.20 M | 0.18 M | 9 |

| Observed full conversion time (0.5 M substrates) | 4 h | 8 h | 7 |

Particle-size studies trace all active enzyme to a 60 µm external shell; crushing removes intraparticle diffusion, raising initial rates two-fold [12]. When decanol exceeds 0.4 M, alcohol–enzyme complexes form that slow acylation by 25% [12].

Solvent Systems Comparison: n-Hexane vs. Supercritical CO₂

Activity-based kinetics highlight solvent polarity effects. At 30 °C the ping-pong model predicts a 2.5-fold higher catalytic constant (k_cat) in n-hexane than in CO₂ at 100 bar, whereas the Michaelis constants are only 15% different [12] [13]. Lower activity in CO₂ arises from partial desolvation of serine in the lipase active site and reduced diffusivity of vinyl acetate at high pressure [14].

| Solvent property | n-Hexane | sc-CO₂ (35 °C, 100 bar) | Impact on rate |

|---|---|---|---|

| Dielectric constant ε | 1.9 | 1.5 | Minor; both non-polar [12] |

| Substrate diffusivity /10⁻⁵ cm² s⁻¹ | 4.8 | 9.7 | Higher in CO₂ but overshadowed by enzyme–solvent interactions [14] |

| Water activity (a_w) | 0.02 | 0.005 | Lower a_w in CO₂ depresses catalytic turnover [14] |

Nonetheless, supercritical CO₂ simplifies downstream separation: once depressurised, volatile reagents strip away, leaving solvent-free decyl acetate compliant with “natural flavour” regulations [15].

Green Chemistry Innovations in Ester Synthesis

Sustainable protocols aim to eliminate corrosive acids, reduce energy load, and enable continuous processing.

Catalyst-free ultrasound intensification – 22 kHz irradiation drives solvent-free esterification of oleic acid and decanol to 97% conversion in 25 min at 45 °C by enhancing mass transfer; ordered bi–bi kinetics give Vmax 35 mmol L⁻¹ min⁻¹ gcat⁻¹ for analogous decyl oleate, suggesting applicability to decyl acetate with vinyl acetate as acyl donor [16] [17].

Solid Brønsted acid resins – Dried Dowex H⁺/NaI achieves 97% isolated decyl acetate at 55 °C using only 2 equiv acetic acid; turnover frequency 846 h⁻¹ and TON 11,000 exceed mineral acid benchmarks while corrosivity is 400-fold lower than H₂SO₄ [18] [19].

Surfactant-combined catalysis – Dodecylbenzenesulfonic acid (DBSA) forms microemulsions that solubilise both decanol and acetic acid, giving 68% yield at room temperature without solvent or external heating [20].

Fixed-bed solid acids for continuous flow – Phosphate-modified niobia converts long-chain acids and 2-ethylhexanol at 230 °C with >95% space–time yield and retains activity over 100 h on stream [21]. Catalyst robustness toward C₁₀ alcohols implies suitability for decyl acetate production with negligible post-reaction neutralisation.

Audio-frequency electric fields – Applying 6 kHz across an esterification reactor elevates octyl acetate yield from 10.5% (thermal) to 17.8% at 50 °C by aligning dipoles and lowering activation enthalpy by ~6 kJ mol⁻¹ [22]; early trials at C₁₀ scale indicate similar 60% rate enhancement.

Concluding Perspective

Across all routes, the decisive challenge for decyl acetate remains low miscibility and sluggish removal of water or acetaldehyde by-products. Conventional Fischer esterification still dominates bulk manufacture but incurs high temperature and acid consumption. Lipase-catalysed systems excel for high-value “natural” fragrance markets, especially when paired with low-toxicity solvents such as n-hexane or recyclable supercritical CO₂, though alcohol inhibition imposes substrate concentration ceilings ≈0.3–0.4 M [11] [12].

Green-chemistry advances are narrowing the performance gap. Ion-exchange resins, microemulsion acids, and ultrasound assistance now deliver ≥95% yields under mild conditions, while continuous solid-acid flow reactors promise scalable, waste-lean operation [20] [19] [21].

Future optimisation is expected to focus on hybrid technologies—e.g., integrating ultrasound with fixed-bed catalysts, or coupling lipase columns with in-line CO₂ extraction—to exploit the favourable kinetics of each method while maintaining rigorous environmental stewardship.

Thermodynamic Parameters

Phase Transition Behavior: Melting and Boiling Points

Decyl acetate exhibits well-defined phase transition characteristics that are fundamental to its physicochemical behavior. The melting point of decyl acetate has been consistently reported as -15.03°C (258.12 K) [1] [2] [3], indicating that the compound exists as a liquid at standard ambient conditions. This relatively low melting point is characteristic of medium-chain aliphatic esters and reflects the moderate intermolecular forces present in the solid state.

The boiling point behavior of decyl acetate shows pressure-dependent variations that are critical for understanding its volatility characteristics. Under reduced pressure conditions (20 mmHg), the boiling point ranges from 126-127°C [1] [4], while at even lower pressure (3 Torr), it decreases to 87-90°C [2]. At normal atmospheric pressure (760 mmHg), multiple sources report boiling points of 244°C [3], 248°C [5], and 244.1 ± 3.0°C [6], demonstrating good agreement among independent measurements.

The phase transition behavior can be summarized in the following data table:

| Phase Transition | Temperature | Pressure Conditions | Reference |

|---|---|---|---|

| Melting Point | -15.03°C (258.12 K) | 1 atm | [1] [2] [3] |

| Boiling Point | 126-127°C (399-400 K) | 20 mmHg | [1] [4] |

| Boiling Point | 87-90°C (360-363 K) | 3 Torr | [2] |

| Boiling Point | 244-248°C (517-521 K) | 760 mmHg | [6] [3] [5] |

Vapor Pressure-Temperature Relationships

The vapor pressure of decyl acetate demonstrates temperature-dependent behavior that follows expected thermodynamic principles for organic esters. Experimental measurements reveal vapor pressure values of 2.48 Pa at 25.9°C [1] [4] and 3.80 Pa at 30.5°C [7], indicating a relatively low volatility profile consistent with the compound's molecular weight and structure.

The vapor pressure-temperature relationship can be described through the following experimental data points:

| Temperature (°C) | Temperature (K) | Vapor Pressure (Pa) | Method/Reference |

|---|---|---|---|

| 25.9 | 298.9 | 2.48 | Experimental [1] [4] |

| 30.5 | 303.65 | 3.80 | Gas chromatographic method [7] |

The temperature coefficient of vapor pressure for decyl acetate can be estimated using the Clausius-Clapeyron relationship, though the limited temperature range of available data restricts precise extrapolation. The observed vapor pressure increase from 2.48 Pa to 3.80 Pa over a 4.6°C temperature increase suggests a moderate temperature sensitivity typical of medium-chain esters.

Critical thermodynamic parameters derived from NIST Web Thermo Tables indicate a critical temperature of 685.4 K (412.3°C) [8], positioning decyl acetate in the moderate volatility range for industrial applications. The critical pressure and density data are available through NIST sources but require subscription access for detailed values.

Solution Behavior and Solubility Parameters

Decyl acetate exhibits distinct solubility characteristics that reflect its amphiphilic molecular structure. The compound demonstrates complete insolubility in water [1] [6] [4] [3], with quantitative measurements indicating a water solubility of only 2.07 mg/L at 20°C [1] [4]. This hydrophobic behavior is attributed to the predominant influence of the ten-carbon aliphatic chain, which overwhelms the polar ester functionality.

In contrast, decyl acetate shows excellent solubility in organic solvents, particularly in ethanol where it dissolves in a 1:2 ratio with 80% ethanol [4] [3]. This selective solvation behavior is quantitatively described by the partition coefficient (LogP) values ranging from 4.96 to 5.6 [6] [4], indicating strong lipophilic character.

The solubility parameter profile can be summarized as follows:

| Solvent System | Solubility | Quantitative Data | Reference |

|---|---|---|---|

| Water (20°C) | Insoluble | 2.07 mg/L | [1] [4] |

| 80% Ethanol | Soluble | 1:2 ratio | [4] [3] |

| Organic solvents | Highly soluble | LogP 4.96-5.6 | [6] [4] |

The partition behavior of decyl acetate in octanol-water systems reveals its pronounced lipophilic nature, with LogP values consistently above 4.9. This high partition coefficient has significant implications for environmental fate, bioaccumulation potential, and industrial processing considerations.

Surface and Interfacial Properties

The surface and interfacial properties of decyl acetate are governed by its amphiphilic molecular structure, which provides both hydrophobic alkyl character and polar ester functionality. Surface tension measurements indicate a value of 29.0 dyne/cm [3], which is characteristic of medium-chain aliphatic esters and reflects the compound's ability to reduce surface energy at interfaces.

The molecular parameters that influence interfacial behavior include a molar volume of 230.0 cm³/mol and an isotonic specific volume of 534.3 at 90.2 K [3]. The polarizability of 23.55 × 10⁻²⁴ cm³ [3] contributes to intermolecular interactions and surface adsorption characteristics.

Critical interfacial properties are tabulated below:

| Property | Value | Units | Significance |

|---|---|---|---|

| Surface Tension | 29.0 | dyne/cm | Moderate surface activity |

| Molar Volume | 230.0 | cm³/mol | Molecular size parameter |

| Polarizability | 23.55 | 10⁻²⁴ cm³ | Intermolecular interactions |

The interfacial tension behavior of decyl acetate at various interfaces has been studied in the context of surfactant systems. Research on related acetate esters demonstrates that interfacial tensions can range from 15.8 to 4.5 mN·m⁻¹ depending on surfactant concentration and system composition [9]. While specific interfacial tension data for pure decyl acetate are limited, the compound's surface activity suggests potential applications in interfacial modification processes.

Spectroscopic Fingerprinting

Vibrational Spectroscopy: Infrared and Raman Signatures

The vibrational spectroscopic characteristics of decyl acetate provide definitive structural identification through characteristic absorption and scattering patterns. Infrared (IR) spectroscopy reveals the most diagnostic feature in the carbonyl stretching region at approximately 1735 cm⁻¹ [10] [11], which is characteristic of aliphatic ester C=O bonds. This frequency is consistent with literature values for saturated esters, where the carbonyl stretch typically appears between 1720-1740 cm⁻¹.

Additional IR absorption bands include:

- Aliphatic C-H stretching region: 2800-3000 cm⁻¹ for methyl and methylene groups [10] [11]

- C-O ester linkage stretching: 1000-1300 cm⁻¹ providing confirmation of the ester functionality [11] [12]

- CH₂ bending vibrations: ~1460 cm⁻¹ characteristic of methylene groups [12]

- CH₃ bending vibrations: ~1375 cm⁻¹ indicative of methyl groups [12]

Raman spectroscopy complements IR analysis by providing enhanced detection of C=O stretching vibrations around 1735 cm⁻¹ with typically sharper peak definition than IR [13]. The Raman spectrum also exhibits characteristic C-C stretching modes in the 800-1200 cm⁻¹ region and C-H stretching overtones that provide additional structural confirmation.

The spectroscopic fingerprinting data is presented in comprehensive detail:

| Technique | Peak Position | Assignment | Diagnostic Value |

|---|---|---|---|

| FTIR | 1735 ± 5 cm⁻¹ | C=O stretch (ester) | High - characteristic ester |

| ATR-FTIR | 1732 ± 3 cm⁻¹ | C=O stretch (ester) | High - characteristic ester |

| Raman | 1735 ± 2 cm⁻¹ | C=O stretch (ester) | High - characteristic ester |

Nuclear Magnetic Resonance Spectral Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy provides comprehensive structural elucidation of decyl acetate through both ¹H and ¹³C analysis. The ¹H NMR spectrum in deuterated chloroform (CDCl₃) exhibits characteristic resonances that enable unambiguous identification:

- Acetyl methyl group: ~2.05 ppm (singlet, 3H) representing the CH₃CO- moiety [14] [15]

- α-Methylene protons: ~4.13 ppm (triplet, 2H) for the -OCH₂- group adjacent to oxygen [14]

- Alkyl chain protons: 0.8-1.4 ppm (complex multiplets) encompassing the remaining methylene groups [14]

- Terminal methyl group: ~0.88 ppm (triplet, 3H) for the CH₃- terminus [14]

The ¹³C NMR spectrum provides complementary carbon framework identification:

- Carbonyl carbon: ~170.8 ppm characteristic of ester C=O functionality [14] [15]

- α-Carbon: ~65.2 ppm for the carbon directly bonded to oxygen [14]

- Acetyl carbon: ~21.0 ppm representing the CH₃CO- carbon [14]

- Alkyl carbons: 14-32 ppm range for the aliphatic chain carbons [14]

Detailed NMR spectroscopic assignments:

| NMR Type | Chemical Shift | Multiplicity | Assignment | Integration |

|---|---|---|---|---|

| ¹H NMR | 2.05 ppm | Singlet | CH₃CO- | 3H |

| ¹H NMR | 4.13 ppm | Triplet | -OCH₂- | 2H |

| ¹H NMR | 0.88 ppm | Triplet | Terminal CH₃ | 3H |

| ¹³C NMR | 170.8 ppm | - | C=O carbon | - |

| ¹³C NMR | 65.2 ppm | - | OCH₂ carbon | - |

| ¹³C NMR | 21.0 ppm | - | CH₃CO carbon | - |

Mass spectrometry provides additional structural confirmation through characteristic fragmentation patterns. The molecular ion peak appears at m/z 200 (corresponding to the molecular weight of C₁₂H₂₄O₂), while the base peak at m/z 43 represents the acetyl cation [CH₃CO]⁺ [16] [17]. Additional significant fragments include m/z 55 (33.5%) and m/z 70 (32.9%) [16] [17], corresponding to characteristic ester fragmentation pathways.

Purity

Physical Description

colourless to pale yellow liquid with a pear, floral, orange-rose odou

XLogP3

Exact Mass

Boiling Point

Density

Appearance

Melting Point

Mp -15 °

-15°C

Storage

UNII

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 1558 of 1560 companies (only ~ 0.1% companies provided GHS information). For more detailed information, please visit ECHA C&L website

Other CAS

Wikipedia

Use Classification

Flavouring Agent -> FLAVOURING_AGENT; -> JECFA Functional Classes

Flavoring Agents -> JECFA Flavorings Index

Fatty Acyls [FA] -> Fatty esters [FA07] -> Wax monoesters [FA0701]

General Manufacturing Information

Dates

2: Api AM, Belsito D, Botelho D, Bruze M, Burton GA Jr, Buschmann J, Dagli ML, Date M, Dekant W, Deodhar C, Francis M, Fryer AD, Jones L, Joshi K, La Cava S, Lapczynski A, Liebler DC, O'Brien D, Patel A, Penning TM, Ritacco G, Romine J, Sadekar N, Salvito D, Schultz TW, Sipes IG, Sullivan G, Thakkar Y, Tokura Y, Tsang S. RIFM fragrance ingredient safety assessment, decyl acetate, CAS Registry Number 112-17-4. Food Chem Toxicol. 2019 Aug;130 Suppl 1:110456. doi: 10.1016/j.fct.2019.04.026. Epub 2019 Apr 26. PubMed PMID: 31034932.

3: Tanod WA, Yanuhar U, Maftuch, Putra MY, Risjani Y. Screening of NO Inhibitor Release Activity from Soft Coral Extracts Origin Palu Bay, Central Sulawesi, Indonesia. Antiinflamm Antiallergy Agents Med Chem. 2019;18(2):126-141. doi: 10.2174/1871523018666190222115034. PubMed PMID: 30799798; PubMed Central PMCID: PMC6700601.

4: Asikin Y, Kawahira S, Goki M, Hirose N, Kyoda S, Wada K. Extended aroma extract dilution analysis profile of Shiikuwasha (Citrus depressa Hayata) pulp essential oil. J Food Drug Anal. 2018 Jan;26(1):268-276. doi: 10.1016/j.jfda.2017.04.002. Epub 2017 Apr 24. PubMed PMID: 29389564.

5: Higashi K, Shibasaki M, Kuni K, Uemura T, Waragai M, Uemura K, Igarashi K, Toida T. Determination of 3-hydroxypropylmercapturic acid in urine by three column-switching high-performance liquid chromatography with electrochemical detection using a diamond electrode. J Chromatogr A. 2017 Sep 29;1517:79-85. doi: 10.1016/j.chroma.2017.08.030. Epub 2017 Aug 26. PubMed PMID: 28851527.

6: Managamuri U, Vijayalakshmi M, Ganduri VSRK, Rajulapati SB, Bonigala B, Kalyani BS, Poda S. Isolation, identification, optimization, and metabolite profiling of Streptomyces sparsus VSM-30. 3 Biotech. 2017 Jul;7(3):217. doi: 10.1007/s13205-017-0835-1. Epub 2017 Jul 1. PubMed PMID: 28669076; PubMed Central PMCID: PMC5494031.

7: Wu XL, Chen Y, Hu WJ, Liu YA, Jia XS, Li JS, Jiang B, Wen K. Bis- and mono(m-benzoic acid)-functionalized pillar[5]arenes. Org Biomol Chem. 2017 Jun 7;15(22):4897-4900. doi: 10.1039/c7ob00984d. PubMed PMID: 28540372.

8: Liu YH, Chen PS, Huang SD. Determination of Diphenylether Herbicides in Water Samples Using Dispersive Liquid-Liquid Microextraction Combined with High-Performance Liquid Chromatography. J AOAC Int. 2017 Jan 1;100(1):212-217. doi: 10.5740/jaoacint.16-0078. Epub 2016 Oct 19. PubMed PMID: 27765083.

9: Kupetz M, Sacher B, Becker T. Impact of flavouring substances on the aggregation behaviour of dissolved barley β-glucans in a model beer. Carbohydr Polym. 2016 Jun 5;143:204-11. doi: 10.1016/j.carbpol.2016.01.070. Epub 2016 Feb 2. PubMed PMID: 27083361.

10: de Bruijn PJ, Egas M, Sabelis MW, Groot AT. Context-dependent alarm signalling in an insect. J Evol Biol. 2016 Mar;29(3):665-71. doi: 10.1111/jeb.12813. Epub 2016 Jan 12. PubMed PMID: 26688127.

11: Desai D, Wong B, Huang Y, Ye Q, Guo H, Huang M, Timmins P. Wetting effects versus ion pairs diffusivity: interactions of anionic surfactants with highly soluble cationic drugs and its impact on tablet dissolution. J Pharm Sci. 2015 Jul;104(7):2255-65. doi: 10.1002/jps.24478. Epub 2015 May 27. PubMed PMID: 26017286.

12: Zhang Y, Weiner JH. A simple semi-quantitative in vivo method using H₂S detection to monitor sulfide metabolizing enzymes. Biotechniques. 2014 Oct 1;57(4):208-10. doi: 10.2144/000114218. eCollection 2014 Oct. PubMed PMID: 25312091.

13: Beier A, Hahn V, Bornscheuer UT, Schauer F. Metabolism of alkenes and ketones by Candida maltosa and related yeasts. AMB Express. 2014 Oct 10;4:75. doi: 10.1186/s13568-014-0075-2. eCollection 2014. PubMed PMID: 25309846; PubMed Central PMCID: PMC4192553.

14: Kubo K, Tsuji K, Mori A, Ujiie S. Synthesis and properties of cholesteryl 4-(Alkanoylamino)benzoates: liquid crystals and organogelators. J Oleo Sci. 2014;63(4):401-6. Epub 2014 Mar 5. PubMed PMID: 24599108.

15: Cárdenas M, Jiroš P, Pekár S. Selective olfactory attention of a specialised predator to intraspecific chemical signals of its prey. Naturwissenschaften. 2012 Aug;99(8):597-605. doi: 10.1007/s00114-012-0938-9. Epub 2012 Jul 4. PubMed PMID: 22760732.

16: Neog K, Unni B, Ahmed G. Studies on the influence of host plants and effect of chemical stimulants on the feeding behavior in the muga silkworm, Antheraea assamensis. J Insect Sci. 2011;11:133. doi: 10.1673/031.011.13301. PubMed PMID: 22243364; PubMed Central PMCID: PMC3391915.

17: Soler LI, Boix A, Lauroba J, Colom H, Domenech J. Transdermal delivery of alprazolam from a monolithic patch: formulation based on in vitro characterization. Drug Dev Ind Pharm. 2012 Oct;38(10):1171-8. doi: 10.3109/03639045.2011.643893. Epub 2011 Dec 29. PubMed PMID: 22204649.

18: Bopege DN, Petrowsky M, Fleshman AM, Frech R, Johnson MB. Temperature dependence of ion transport in dilute tetrabutylammonium triflate-acetate solutions and self-diffusion in pure acetate liquids. J Phys Chem B. 2012 Jan 12;116(1):71-6. doi: 10.1021/jp208742h. Epub 2011 Dec 28. PubMed PMID: 22145961.

19: Caven-Quantrill DJ, Buglass AJ. Comparison of volatile constituents extracted from model grape juice and model wine by stir bar sorptive extraction-gas chromatography-mass spectrometry. J Chromatogr A. 2011 Feb 18;1218(7):875-81. doi: 10.1016/j.chroma.2010.12.078. Epub 2010 Dec 23. PubMed PMID: 21215408.

20: Thompson CM, Nieuwoudt M, Ruminski AM, Sailor MJ, Miskelly GM. Electrochemical preparation of pore wall modification gradients across thin porous silicon layers. Langmuir. 2010 May 18;26(10):7598-603. doi: 10.1021/la904408h. PubMed PMID: 20218688.